molecular formula C17H24ClNO3 B3008175 3-(3-chlorophenyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]propanamide CAS No. 2034450-39-8

3-(3-chlorophenyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]propanamide

Cat. No.: B3008175
CAS No.: 2034450-39-8
M. Wt: 325.83
InChI Key: PXWXLBJJMYTBNT-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]propanamide is an organic compound with a complex structure that includes a chlorophenyl group, a hydroxy group, and an oxan-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]propanamide typically involves multiple steps, starting with the preparation of the chlorophenyl intermediate. This intermediate is then reacted with other reagents to introduce the hydroxy and oxan-4-yl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while nucleophilic substitution of the chlorophenyl group can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 3-(3-chlorophenyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]propanamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form hydrogen bonds and participate in various chemical reactions makes it a valuable tool for studying enzyme mechanisms and other biochemical processes.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs for various diseases.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]propanamide involves its interaction with specific molecular targets. The hydroxy and oxan-4-yl groups can form hydrogen bonds with target molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chlorophenyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]propanamide
  • 3-(4-chlorophenyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]propanamide
  • 3-(3-bromophenyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]propanamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups. The presence of the chlorophenyl group, hydroxy group, and oxan-4-yl group allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

3-(3-chlorophenyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClNO3/c18-15-3-1-2-13(12-15)4-5-17(21)19-9-6-16(20)14-7-10-22-11-8-14/h1-3,12,14,16,20H,4-11H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWXLBJJMYTBNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CCNC(=O)CCC2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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